Lophenol

Hepatoprotection Phytosterol Pharmacology In Vivo Toxicology

Procure Lophenol (CAS 481-25-4) to avoid confounding substitution. Its 4α-methyl and Δ7 unsaturation enable SMT2 kinetics 17‑fold higher than cycloartenol and trigger distinct nuclear-receptor (nhr-23/25/41, daf-12) and daf-2/daf-16 transcriptional responses. Substituting commodity β‑sitosterol alters enzyme recognition and mesophase behavior; lophenol esters form smectic phases exclusively. For SMT2 inhibitor screening, hepatoprotection (APAP models, 25–50 μg/kg), or C. elegans sterol signaling, only authentic lophenol ensures valid, reproducible data.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
CAS No. 481-25-4
Cat. No. B1675073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLophenol
CAS481-25-4
Synonyms4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol
4-methylcholest-7-en-3-ol
4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer
methostenol
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O
InChIInChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3/t19-,20+,22-,23+,24+,25+,26+,27-,28+/m1/s1
InChIKeyLMYZQUNLYGJIHI-SPONXPENSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lophenol (CAS 481-25-4): Procurement-Grade 4α-Methyl Phytosterol for Metabolic Research and Hepatoprotection Studies


Lophenol (CAS 481-25-4), also known as 4α-methylcholest-7-en-3β-ol or methostenol, is a C28 4α-methyl phytosterol with a characteristic Δ7 double bond and a molecular formula of C28H48O [1]. It functions as a key biosynthetic intermediate in the Kandutsch-Russell cholesterol synthesis pathway in mammals and serves as a substrate for sterol C24-methyltransferase (SMT2) in plant sterol biosynthesis, where it is converted to 24-ethylidene lophenol [2]. Unlike more common phytosterols such as β-sitosterol or stigmasterol, lophenol possesses a 4α-methyl group that confers distinct biochemical and biophysical properties relevant to specialized research applications.

Why Lophenol Cannot Be Substituted with β-Sitosterol or Other Common Phytosterols in Targeted Investigations


Substituting lophenol with abundant, commodity-grade phytosterols such as β-sitosterol or campesterol introduces substantial experimental confounding due to fundamental structural differences. Lophenol's 4α-methyl substitution and Δ7 double bond create a steric and electronic environment distinct from the 4-desmethyl, Δ5 configuration of β-sitosterol, altering both liquid crystalline phase behavior and enzyme recognition specificity [1]. In enzyme studies, the catalytic efficiency of sterol C24-methyltransferase is 17-fold higher when using 24-methylene lophenol compared with cycloartenol, demonstrating that even closely related sterol scaffolds yield dramatically different kinetic outcomes [2]. In gene expression studies, Caenorhabditis elegans grown on lophenol exhibits significant downregulation of nuclear receptor genes nhr-23, nhr-25, nhr-41, and daf-12 relative to cholesterol-grown controls, confirming that 4α-methylsterols trigger distinct transcriptional responses not observed with unmethylated sterols [3]. Generic substitution therefore invalidates comparative interpretation of sterol-dependent metabolic, enzymatic, or transcriptomic outcomes.

Lophenol: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Hepatoprotective Efficacy of Lophenol Versus Lathosterol in Acetaminophen-Induced Liver Injury Model

In a direct head-to-head in vivo comparison, lophenol demonstrated dose-dependent hepatoprotective efficacy against lathosterol (a structurally related 4-desmethyl Δ7 sterol) in an acetaminophen (APAP)-induced hepatotoxicity mouse model [1]. Both compounds were isolated from Commiphora kua resin and evaluated at identical doses (25 μg/kg and 50 μg/kg body weight, administered for 7 days prior to APAP challenge). Both phytosterols significantly improved liver function test profiles and antioxidant enzyme concentrations, with the high-dose (50 μg/kg) regimens showing more pronounced protective effects [1].

Hepatoprotection Phytosterol Pharmacology In Vivo Toxicology

Sterol C-Methyltransferase Catalytic Efficiency: 24-Methylene Lophenol Versus Cycloartenol Substrate Preference

In plant sterol biosynthesis, sterol C-methyltransferases (SMTs) catalyze sequential methylation steps essential for 24-alkyl sterol production. A direct comparative study of expressed SMT2 enzyme activity revealed that catalytic efficiency with 24-methylene lophenol (the native substrate for the second methylation step) is 17-fold higher than with cycloartenol (the substrate for the first methylation step catalyzed by SMT1) [1]. This 17× difference in catalytic efficiency quantifies the substrate specificity that distinguishes the two methylation steps and underscores why 24-methylene lophenol, not cycloartenol, is the appropriate substrate for SMT2 activity assays and inhibitor screening programs targeting the second methylation step.

Plant Sterol Biosynthesis Enzyme Kinetics S-Adenosyl-L-Methionine Methyltransferases

Liquid Crystalline Phase Behavior: Lophenol Esters Versus Cholesterol Esters

Esterification of lophenol with short (C2-C4) and long (C10-C16) even-chain fatty acids produces exclusively smectic mesophases, in direct contrast to cholesterol esters which form both cholesteric and smectic mesophases [1]. This biophysical divergence is mechanistically attributed to the C7 double bond in lophenol versus the C5 double bond in cholesterol, which alters molecular packing and intermolecular interactions in liquid crystalline assemblies [1].

Liquid Crystals Sterol Biophysics Mesophase Characterization

Differential Nuclear Receptor Gene Expression: Lophenol Versus Cholesterol in C. elegans

In Caenorhabditis elegans cultured on defined sterol media, growth on lophenol (a 4α-methylsterol) produced distinct transcriptional responses compared with cholesterol (an unmethylated sterol). Nuclear receptor genes nhr-23, nhr-25, nhr-41, and daf-12, which exhibit cyclic expression patterns on cholesterol, were significantly downregulated on lophenol as measured by RT-PCR [1]. Additionally, expression of the insulin-like receptor daf-2 was lower on lophenol, while its downstream target daf-16 showed higher expression, indicating altered insulin/IGF-1 signaling pathway modulation [1]. Among six additional grl genes examined, only grl-3 was upregulated on lophenol, demonstrating selective transcriptional effects rather than global gene expression changes [1].

Transcriptomics Nuclear Receptor Signaling Sterol Metabolism

High-Value Application Scenarios for Lophenol Based on Quantitative Differentiation Evidence


Plant Sterol C24-Methyltransferase (SMT2) Enzyme Kinetics and Inhibitor Screening

Researchers characterizing SMT2 enzyme activity or screening SMT2-specific inhibitors should procure 24-methylene lophenol as the required substrate. Evidence demonstrates that SMT2 catalytic efficiency with 24-methylene lophenol is 17-fold higher than with cycloartenol [1]. Using the incorrect substrate introduces systematic underestimation of enzymatic activity and confounds inhibitor potency determinations. Lophenol derivatives also serve as intermediates for synthesizing transition-state analog inhibitors targeting sterol methyltransferases.

In Vivo Hepatoprotection Studies in Acetaminophen-Induced Liver Injury Models

Investigators studying phytosterol-mediated hepatoprotection in APAP-induced hepatotoxicity models can select lophenol for in vivo efficacy studies at doses of 25-50 μg/kg body weight [2]. Direct comparative evidence establishes that lophenol and lathosterol produce comparable hepatoprotective outcomes, with significant recovery of ALT, AST, ALP, LDH, direct bilirubin, and antioxidant enzyme concentrations (SOD, CAT, GSH) following 7-day pretreatment [2]. This equivalence enables selection based on sourcing logistics without compromising experimental outcomes.

4α-Methylsterol-Specific Nuclear Receptor and Transcriptional Regulation Studies

Studies examining sterol-dependent nuclear receptor signaling or insulin/IGF-1 pathway modulation in C. elegans require lophenol as the specific 4α-methylsterol probe. Evidence shows that lophenol produces distinct transcriptional responses compared with cholesterol, including significant downregulation of nhr-23, nhr-25, nhr-41, and daf-12, as well as altered daf-2/daf-16 expression patterns [3]. Substituting unmethylated sterols would yield fundamentally different gene expression signatures and invalidate mechanistic conclusions.

Sterol Liquid Crystal and Mesophase Characterization Studies

Research programs investigating sterol-based liquid crystalline materials or characterizing sterol ester mesophase behavior require authentic lophenol rather than cholesterol substitutes. Evidence demonstrates that lophenol esters form exclusively smectic mesophases, whereas cholesterol esters produce both cholesteric and smectic phases [4]. This qualitative phase difference—attributed to the C7 double bond in lophenol versus the C5 double bond in cholesterol—makes compound substitution fundamentally incompatible with studies requiring defined mesophase outcomes.

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